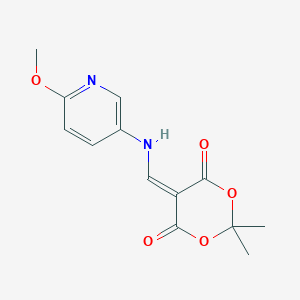

5-(((6-Methoxypyridin-3-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

概要

説明

5-(((6-Methoxypyridin-3-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

準備方法

The synthesis of 5-(((6-Methoxypyridin-3-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of 6-methoxypyridin-3-amine with a suitable aldehyde or ketone, followed by cyclization to form the dioxane ring. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Cyclization Reactions

The dioxane-dione scaffold facilitates thermal cyclization under high temperatures, often yielding heterocyclic frameworks. For example:

The methoxypyridine moiety directs regioselectivity during cyclization, stabilizing intermediates through resonance.

Nucleophilic Substitutions

The exocyclic methylene group reacts with amines, alcohols, and thiols. Key examples include:

Reactions typically proceed via nucleophilic attack on the α,β-unsaturated carbonyl system.

Pyrolysis and Ring-Opening

Thermal decomposition generates ketene intermediates, enabling diverse downstream transformations:

Condensation with Carbonyl Compounds

The methylene group participates in Knoevenagel condensations:

Reductive Transformations

Selective reductions modify the methylidene bridge:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | RT, THF | 5-(Isobutyl) Meldrum’s acid derivative | 85% | |

| H₂/Pd-C | Methanol, 60°C | Decarboxylated amine derivatives | 90% |

Diels-Alder Reactivity

The compound acts as a dienophile in cycloadditions:

| Diene | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | Thermal (100°C, 1 h) | Cyclohexene derivatives | 65% |

Key Mechanistic Insights

-

Thermal Stability : The dioxane-dione ring decomposes above 200°C, releasing acetone and CO₂, which drives cyclization .

-

Electronic Effects : The methoxypyridinyl group enhances electrophilicity at the methylidene carbon, facilitating nucleophilic additions .

-

Steric Hindrance : Dimethyl substituents on the dioxane ring limit reactivity at the 4,6-dione positions, directing transformations to the exocyclic methylene .

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to 5-(((6-Methoxypyridin-3-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit significant anticancer activity. The pyridine moiety is known for its role in enhancing the bioactivity of drug candidates. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis .

Biochemical Research

Enzyme Inhibition

this compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes related to cancer metabolism and may serve as a lead compound for further development in enzyme-targeted therapies .

Biomolecular Interactions

The compound's ability to interact with nucleic acids has been explored in biochemical assays. Its binding affinity to DNA and RNA suggests potential applications in gene therapy or as a molecular probe for studying nucleic acid structures and functions .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for the modification of polymer characteristics such as thermal stability and mechanical strength. Research is ongoing to explore its incorporation into biodegradable polymers for environmentally friendly applications .

Case Studies

作用機序

The mechanism of action of 5-(((6-Methoxypyridin-3-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

類似化合物との比較

Similar compounds to 5-(((6-Methoxypyridin-3-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione include other pyridine derivatives and dioxane-containing molecules. These compounds share some structural similarities but may differ in their functional groups and overall chemical properties. For example:

Pyridine derivatives: Compounds like 6-methoxypyridin-3-amine and its analogs have similar pyridine rings but different substituents, leading to variations in their biological activities.

Dioxane-containing molecules: Compounds with dioxane rings, such as 1,3-dioxane-4,6-dione derivatives, may have different substituents on the dioxane ring, affecting their chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not found in other similar compounds.

生物活性

5-(((6-Methoxypyridin-3-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS No. 25063-69-8) is a compound with significant biological activity, particularly as an inhibitor of phosphodiesterase type 5 (PDE5). This article reviews its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of 278.26 g/mol. The compound features a dioxane ring and a methoxypyridine moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O5 |

| Molecular Weight | 278.26 g/mol |

| Log P (Octanol/Water) | 1.68 |

| Solubility | 0.626 mg/ml |

| Bioavailability Score | 0.55 |

Inhibition of Phosphodiesterase Type 5 (PDE5)

Research indicates that this compound exhibits potent inhibition of PDE5, an enzyme that plays a critical role in the regulation of cyclic guanosine monophosphate (cGMP) levels in various tissues, including the cardiovascular system. PDE5 inhibitors are commonly used to treat erectile dysfunction and pulmonary hypertension.

- Mechanism of Action : By inhibiting PDE5, this compound increases cGMP levels, leading to vasodilation and improved blood flow.

- Selectivity : The compound shows selectivity for PDE5 over other phosphodiesterases, which is crucial for minimizing side effects associated with non-selective inhibition.

Study on PDE Inhibition

A study investigated the in vitro inhibitory effects of various compounds on PDE5 activity. The results demonstrated that this compound exhibited a significant IC50 value indicating its efficacy as a PDE5 inhibitor compared to standard drugs like sildenafil and tadalafil.

Biodistribution Studies

Biodistribution studies using radiolabeled versions of PDE5 inhibitors showed that compounds similar to this one tend to localize effectively in tissues where PDE5 is abundant. This localization can be leveraged for imaging techniques such as PET scans to visualize PDE5 expression in vivo.

特性

IUPAC Name |

5-[[(6-methoxypyridin-3-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-13(2)19-11(16)9(12(17)20-13)7-14-8-4-5-10(18-3)15-6-8/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLXNXFZXSSOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=CN=C(C=C2)OC)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901134184 | |

| Record name | 1,3-Dioxane-4,6-dione, 5-[[(6-methoxy-3-pyridinyl)amino]methylene]-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901134184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25063-69-8 | |

| Record name | 1,3-Dioxane-4,6-dione, 5-[[(6-methoxy-3-pyridinyl)amino]methylene]-2,2-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25063-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane-4,6-dione, 5-[[(6-methoxy-3-pyridinyl)amino]methylene]-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901134184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。